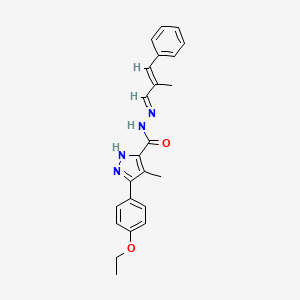![molecular formula C20H15BrN2O B12002807 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- CAS No. 62871-40-3](/img/structure/B12002807.png)
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom and a phenylmethoxy group in its structure enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating cancer and other diseases.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways . The presence of the bromine atom and phenylmethoxy group enhances its binding affinity to these molecular targets, thereby increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- can be compared with other benzimidazole derivatives, such as:
2-Bromo-1H-benzimidazole: This compound lacks the phenylmethoxy group, which may result in different biological activities and chemical reactivity.
1H-Benzimidazole, 5-bromo-2-(difluoromethyl)-7-methoxy-:
The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
62871-40-3 |
|---|---|
Molekularformel |
C20H15BrN2O |
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
2-(5-bromo-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15BrN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
InChI-Schlüssel |
QQLDYVZWIRVTKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



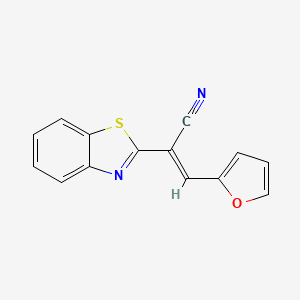
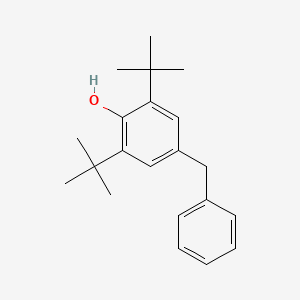
![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)
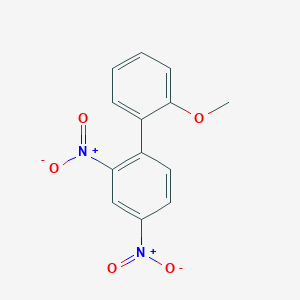
acetate](/img/structure/B12002765.png)
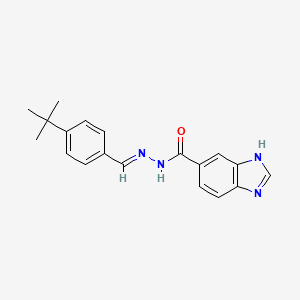


![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
